molecular formula C20H18FNO4 B13469583 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid

Cat. No.: B13469583
M. Wt: 355.4 g/mol
InChI Key: VENWNLYQQIDYRF-UHFFFAOYSA-N
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Description

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid is a complex organic compound with a molecular weight of 365.43 g/mol It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluoro-substituted azetidine ring, and an acetic acid moiety

Preparation Methods

The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

    Attachment of the Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is typically introduced through a reaction with Fmoc chloride in the presence of a base such as triethylamine.

    Formation of the Acetic Acid Moiety:

Chemical Reactions Analysis

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted azetidine ring, leading to the formation of various substituted derivatives.

    Hydrolysis: The Fmoc protecting group can be removed through hydrolysis under basic conditions, yielding the free amine.

Scientific Research Applications

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, preventing unwanted reactions during synthesis. The fluoro-substituted azetidine ring can interact with enzymes or receptors, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H18FNO4

Molecular Weight

355.4 g/mol

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-fluoroazetidin-3-yl]acetic acid

InChI

InChI=1S/C20H18FNO4/c21-20(9-18(23)24)11-22(12-20)19(25)26-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,23,24)

InChI Key

VENWNLYQQIDYRF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC(=O)O)F

Origin of Product

United States

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